N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
Description
This compound features a pyrazole core substituted with a methyl group at position 1 and a phenyl group at position 2. The carboxamide moiety at position 5 is linked to a 3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl ethyl chain. The benzothiadiazole ring, bearing two sulfonyl (dioxo) groups, introduces significant electron-withdrawing effects, which may enhance metabolic stability and influence receptor binding. Synthesis likely involves coupling pyrazole-3-carboxylic acid derivatives with amines via carbodiimide-mediated activation (e.g., EDCI/HOBT) .
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-2-methyl-5-phenylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S/c1-25-21(15-18(24-25)16-7-3-2-4-8-16)22(28)23-13-14-26-19-9-5-6-10-20(19)27(17-11-12-17)31(26,29)30/h2-10,15,17H,11-14H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDODUNWQBTYOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCCN3C4=CC=CC=C4N(S3(=O)=O)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C18H20N4O4S
- Molecular Weight : 388.4 g/mol
- Structure : The compound consists of a pyrazole ring linked to a benzothiadiazole moiety, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its structural features:
-
Benzothiadiazole Moiety : This component is associated with various pharmacological effects, including:
- Antimicrobial properties
- Antitumor activity
- Modulation of ion channels
-
Pyrazole Ring : Compounds with pyrazole structures have been shown to interact with multiple biological targets, including:
- Enzymes (e.g., cyclooxygenase)
- Receptors (e.g., GABA receptors)
Anticancer Activity
Recent studies have indicated that derivatives of benzothiadiazole exhibit significant anticancer properties. For instance:
- Case Study 1 : A derivative similar to N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide demonstrated cytotoxic effects against various cancer cell lines in vitro. The mechanism involved the induction of apoptosis and cell cycle arrest.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity:
- Case Study 2 : In vitro assays revealed that compounds containing the benzothiadiazole structure exhibited broad-spectrum antimicrobial effects against both gram-positive and gram-negative bacteria.
Pharmacological Profile
Research Findings
Several studies have focused on the biological activity of related compounds:
- In Vivo Studies : Animal models have shown that compounds with similar structures can reduce tumor growth significantly when administered at specific dosages.
- Mechanistic Insights : Research indicates that the interaction between the compound and specific receptors or enzymes is crucial for its therapeutic effects. The binding affinity and selectivity are vital parameters that influence its efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural differences and pharmacological implications relative to analogous pyrazole carboxamides and related heterocycles:
Key Observations
Heterocyclic Core Variations: The target compound’s fully aromatic pyrazole contrasts with the dihydro-pyrazoles in , which exhibit antipyretic activity. The benzothiadiazole system (vs. benzothiazole in ) provides stronger electron-withdrawing effects, which may enhance oxidative stability and polar interactions with targets.
Synthetic Routes :
- Carbodiimide-mediated coupling (EDCI/HOBT) is a common method for carboxamide synthesis, as seen in and likely applicable to the target compound .
- highlights pyrazole carboxyl chlorides as intermediates, suggesting alternative pathways for carboxamide formation under varying conditions .
Pharmacological Overlaps and Gaps :
- While ’s dihydro-pyrazoles show anti-inflammatory activity, the target compound’s benzothiadiazole may target distinct pathways (e.g., COX-2 inhibition or cytokine modulation) .
- Thioamide derivatives () exhibit higher lipophilicity but may suffer from reduced metabolic stability compared to the target’s carboxamide .
Q & A
Q. What synthetic strategies are effective for constructing the benzothiadiazole-pyrazole hybrid scaffold in this compound?
- Methodological Answer : The synthesis involves multi-step protocols, including cyclization and coupling reactions. For example:
- Cyclopropane integration : Cyclopropane groups can be introduced via nucleophilic substitution or palladium-catalyzed cross-coupling under inert conditions (e.g., argon atmosphere) .
- Pyrazole formation : 1,3-Dipolar cycloaddition of hydrazines with α,β-unsaturated ketones or esters is commonly used, followed by N-methylation using methyl iodide in the presence of K₂CO₃ .
- Coupling reactions : Amide bond formation between the pyrazole-carboxylic acid and benzothiadiazole-ethylamine intermediates is achieved using coupling agents like HATU or EDCI with Hunig’s base .
- Key parameters : Solvent choice (DMF, THF), temperature control (reflux vs. room temperature), and catalyst selection (Pd(PPh₃)₄ for Suzuki couplings) significantly impact yield and purity .
Q. How can researchers validate the structural integrity and purity of this compound?
- Methodological Answer : A combination of spectroscopic and analytical techniques is essential:
- ¹H/¹³C NMR : Look for diagnostic peaks such as cyclopropane protons (δ 0.8–1.2 ppm), benzothiadiazole sulfone signals (δ 3.5–4.0 ppm), and pyrazole methyl groups (δ 2.2–2.5 ppm) .
- IR spectroscopy : Confirm sulfone (SO₂) stretching vibrations at ~1150–1300 cm⁻¹ and amide carbonyl (C=O) at ~1650 cm⁻¹ .
- Elemental analysis : Match experimental C, H, N, S values with theoretical calculations (deviation <0.4% acceptable) .
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) and molecular ion peaks .
Q. What solvent systems are optimal for studying the compound’s solubility and stability?
- Methodological Answer :
- Solubility screening : Test in DMSO (stock solutions), ethanol, and aqueous buffers (pH 4–9). Limited solubility in water necessitates surfactants (e.g., Tween-80) for biological assays .
- Stability assessment : Conduct accelerated degradation studies under UV light, heat (40–60°C), and varied pH. Monitor via HPLC for decomposition products (e.g., sulfone reduction or amide hydrolysis) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Core modifications : Synthesize analogs with substituted cyclopropanes (e.g., fluorinated variants) or pyrazole N-alkylation to probe steric/electronic effects .
- Bioisosteric replacements : Replace the benzothiadiazole sulfone with sulfonamide or triazole groups to assess binding affinity changes .
- In vitro assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry. IC₅₀ values should be compared with the parent compound .
Q. What computational approaches are suitable for predicting binding modes with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into X-ray/NMR-derived protein structures (e.g., PDB entries). Focus on hydrogen bonding with sulfone groups and π-π stacking with pyrazole .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify key residue interactions (e.g., catalytic lysine or aspartate) .
- Free energy calculations : Apply MM-PBSA/GBSA to quantify binding energy contributions of substituents .
Q. How do conflicting spectral data from different batches inform synthetic protocol refinement?
- Methodological Answer :
- Case study : If ¹H NMR shows unexpected splitting in cyclopropane signals, reassess reaction conditions for unintended ring-opening (e.g., acidic impurities or excess base) .
- Troubleshooting table :
Q. What strategies mitigate instability in aqueous formulations during preclinical testing?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
